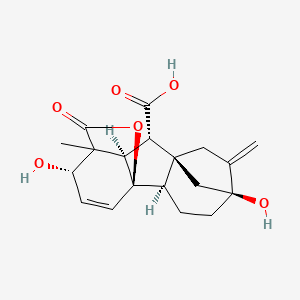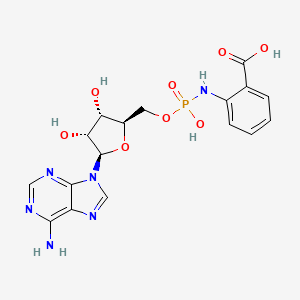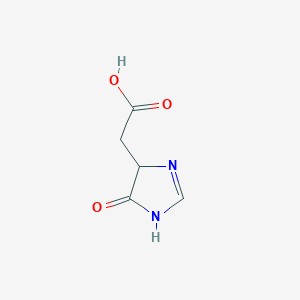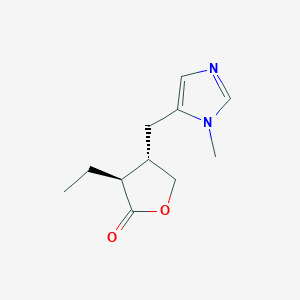
(-)-Isopilocarpine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-isopilocarpine is an isopilocarpine. It is an enantiomer of a (+)-isopilocarpine.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Potential
- Pilocarpine and Isopilocarpine in Pharmacology : Pilocarpine, along with its diastereomer isopilocarpine, exhibits significant pharmacological properties. These compounds are derived from various South American Pilocarpus species, known for their extensive use in traditional medicine and pharmacological research. The research highlights the importance of pilocarpine and its co-occurring diastereomer isopilocarpine in exploring new therapeutic avenues (Talapatra & Talapatra, 2015).
Metabolic Studies
- Metabolism of Pilocarpine : A study on the metabolism of pilocarpine in human liver microsomes identified a novel metabolite, 3-hydroxypilocarpine. This research provides insights into the enzymatic pathways involved in pilocarpine metabolism, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Endo et al., 2007).
Chemical Synthesis
- Synthesis of Isopilocarpine : Research on the synthesis of racemic isopilocarpine, along with pilocarpine and pilosinine, provides valuable information for the chemical synthesis of these compounds. These studies contribute to the development of more efficient and scalable synthetic methods, which are essential for pharmaceutical applications (Davies et al., 2009), (Davies et al., 2009).
Clinical Research
- Effect on Glaucoma and Dry Mouth : Research has shown that pilocarpine, a well-known drug for treating glaucoma and dry mouth, can exhibit both agonist and antagonist effects through the M3 muscarinic acetylcholine receptor. This finding highlights the potential for repurposing pilocarpine for various therapeutic uses, depending on its interaction with specific receptors (Pronin et al., 2017).
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
(3S,4S)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10+/m1/s1 |
Clave InChI |
QCHFTSOMWOSFHM-SCZZXKLOSA-N |
SMILES isomérico |
CC[C@H]1[C@@H](COC1=O)CC2=CN=CN2C |
SMILES |
CCC1C(COC1=O)CC2=CN=CN2C |
SMILES canónico |
CCC1C(COC1=O)CC2=CN=CN2C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




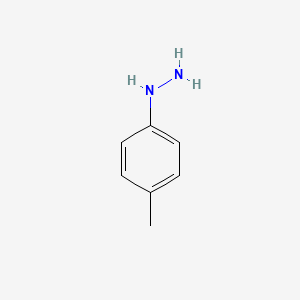
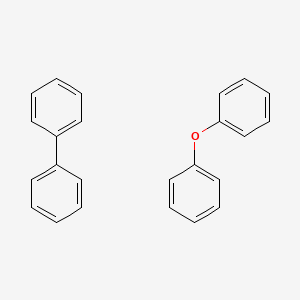
![N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide](/img/structure/B1211916.png)
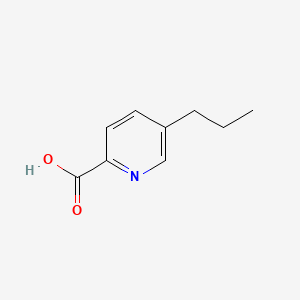



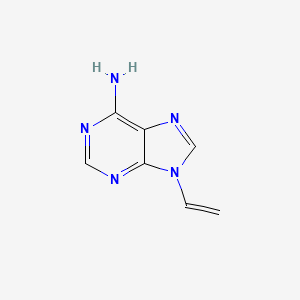
![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1211924.png)
